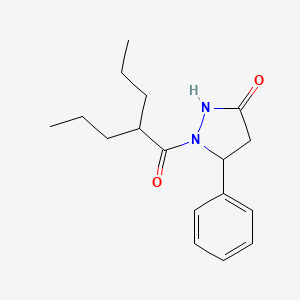

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one

Description

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one is a synthetic heterocyclic compound featuring a pyrazolidin-3-one core substituted with a phenyl group at position 5 and a 2-propylpentanoyl moiety at position 1. The 2-propylpentanoyl group is derived from valproic acid (VPA), a well-known anticonvulsant and mood-stabilizing drug .

Pyrazolidin-3-one derivatives are frequently explored in medicinal chemistry due to their conformational rigidity and ability to mimic natural substrates, such as phytohormones (e.g., jasmonoyl-L-isoleucine) . The integration of the 2-propylpentanoyl group introduces lipophilicity, which may improve blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted therapeutics .

Properties

CAS No. |

740812-29-7 |

|---|---|

Molecular Formula |

C17H24N2O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

5-phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one |

InChI |

InChI=1S/C17H24N2O2/c1-3-8-14(9-4-2)17(21)19-15(12-16(20)18-19)13-10-6-5-7-11-13/h5-7,10-11,14-15H,3-4,8-9,12H2,1-2H3,(H,18,20) |

InChI Key |

UECZJXGGQNYJTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)N1C(CC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one typically involves the reaction of a phenylhydrazine derivative with a suitable diketone under acidic or basic conditions. One common method involves the condensation of phenylhydrazine with 2-propylpentanoyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazolidinediones

Reduction: Hydrazine derivatives

Substitution: Various substituted pyrazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.

Industry: Utilized in the development of agrochemicals and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to its biological effects .

Comparison with Similar Compounds

N(2-Propylpentanoyl)urea (VPU)

- Structure: Replaces the pyrazolidinone core with a urea moiety.

- Synthesis : Prepared via acylation of urea with valproyl chloride .

- Key Features : Exhibits stronger anticonvulsant activity than VPA in rodent models, with an ED50 of 45 mg/kg (vs. VPA’s 250 mg/kg) against pilocarpine-induced seizures .

Pyrazolidin-3-one-Based JA-Ile Analogues

- Structure: Retains the pyrazolidinone core but incorporates amino ester/acids and alkyl linkers instead of the 2-propylpentanoyl group .

- Synthesis: Modular assembly from four building blocks (core, alkyl chain, linker, amino acid) .

- Key Features : Designed as phytohormone mimics, these analogues modulate plant defense responses but lack direct CNS activity .

N(2-Propylpentanoyl)thiourea

- Structure : Thiourea derivative with a sulfur atom replacing one oxygen in the urea group.

- Synthesis : Produced via valproyl isothiocyanate and ammonia .

- Key Features : Reduced anticonvulsant potency compared to VPU, likely due to altered hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Table 1: Structural and Functional Comparison

| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) | LogP<sup>*</sup> |

|---|---|---|---|---|

| 5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one | Pyrazolidin-3-one | Phenyl, 2-propylpentanoyl | ~305.4 | ~3.2 |

| N(2-Propylpentanoyl)urea (VPU) | Urea | 2-Propylpentanoyl, NH2 | 186.2 | ~2.8 |

| Valproic Acid (VPA) | Carboxylic acid | Branched alkyl chain | 144.2 | ~2.7 |

<sup>*</sup>Estimated using fragment-based methods.

Table 2: Pharmacological Activity in Rodent Models

Research Findings and Mechanistic Insights

- VPU : Demonstrates superior anticonvulsant efficacy over VPA, attributed to enhanced brain uptake and sustained neurotransmitter modulation (e.g., increased GABA and reduced glutamate in hippocampal tissue) .

Biological Activity

5-Phenyl-1-(2-propylpentanoyl)pyrazolidin-3-one is a compound belonging to the pyrazolidinone class, which has garnered attention for its potential biological activities. Pyrazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H25N3O |

| Molecular Weight | 287.40 g/mol |

| IUPAC Name | This compound |

The biological activity of pyrazolidinones is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. This inhibition is significant in managing inflammation and pain. Additionally, some studies suggest that pyrazolidinones may interact with other molecular targets, enhancing their therapeutic effects.

Biological Activities

-

Anti-inflammatory Activity

- Studies have indicated that this compound exhibits significant anti-inflammatory properties. The compound effectively reduces inflammation in various animal models, potentially through COX inhibition and modulation of inflammatory cytokines.

-

Analgesic Effects

- The compound has demonstrated analgesic effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In pain models, it has been shown to alleviate pain responses significantly.

-

Antipyretic Properties

- Research indicates that this pyrazolidinone can reduce fever in animal models, suggesting its potential as an antipyretic agent.

Case Studies

Several studies have explored the biological effects of pyrazolidinones, including derivatives similar to this compound:

- Study on Analgesic Activity : A study conducted on various pyrazolidinone derivatives found that modifications at the phenyl ring significantly influenced analgesic potency. The study highlighted the importance of substituents in enhancing efficacy against pain models .

- Inflammation Models : In a controlled experiment involving carrageenan-induced paw edema in rats, this compound exhibited a dose-dependent reduction in swelling, indicating its strong anti-inflammatory action .

Comparative Analysis

To better understand the effectiveness of this compound, a comparison with other known pyrazolidinones is presented below:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Antipyretic Activity |

|---|---|---|---|

| Phenylbutazone | High | Moderate | Moderate |

| 5-Methylpyrazolidinone | Moderate | High | Low |

| This compound | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.